6-(3,4-dimethylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
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Overview
Description
6-(3,4-dimethylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is a heterocyclic compound that features a pyrrolo[3,4-b]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-dimethylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione typically involves the construction of the pyrrolo[3,4-b]pyridine core followed by the introduction of the 3,4-dimethylphenyl group. One common synthetic route includes:
Cyclization Reactions: Starting from appropriate pyridine and pyrrole precursors, cyclization reactions can be employed to form the pyrrolo[3,4-b]pyridine core.
Functional Group Transformations: Subsequent functional group transformations, such as halogenation and Suzuki-Miyaura cross-coupling, are used to introduce the 3,4-dimethylphenyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This includes:
Catalyst Selection: Using efficient catalysts to improve reaction yields and reduce costs.
Process Optimization: Streamlining the reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
6-(3,4-dimethylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce or replace substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides or amines.
Scientific Research Applications
6-(3,4-dimethylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural similarity to other bioactive heterocycles.
Drug Discovery: The compound serves as a scaffold for the development of new drug candidates, particularly in fragment-based drug discovery.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: The compound’s unique structure makes it a candidate for use in various industrial processes, including catalysis and material science.
Mechanism of Action
The mechanism of action of 6-(3,4-dimethylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione involves its interaction with specific molecular targets. These targets may include:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Receptors: It may interact with cell surface or intracellular receptors, modulating their activity and triggering downstream signaling pathways.
Pathways: The compound’s effects on molecular pathways can lead to various biological outcomes, such as anti-inflammatory or anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine Derivatives: These compounds share a similar core structure and are also investigated for their biological activities.
Purine Derivatives: Due to structural similarities, purine derivatives are often compared with pyrrolo[3,4-b]pyridine compounds in terms of their biological effects.
Uniqueness
6-(3,4-dimethylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is unique due to the presence of the 3,4-dimethylphenyl group, which can influence its binding affinity and specificity towards biological targets. This structural feature may enhance its potential as a therapeutic agent compared to other similar compounds.
Properties
IUPAC Name |
6-(3,4-dimethylphenyl)pyrrolo[3,4-b]pyridine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-9-5-6-11(8-10(9)2)17-14(18)12-4-3-7-16-13(12)15(17)19/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNQXPBXZJQBWRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)N=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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